

how does PXS-5153A reduce extracellular matrix deposition

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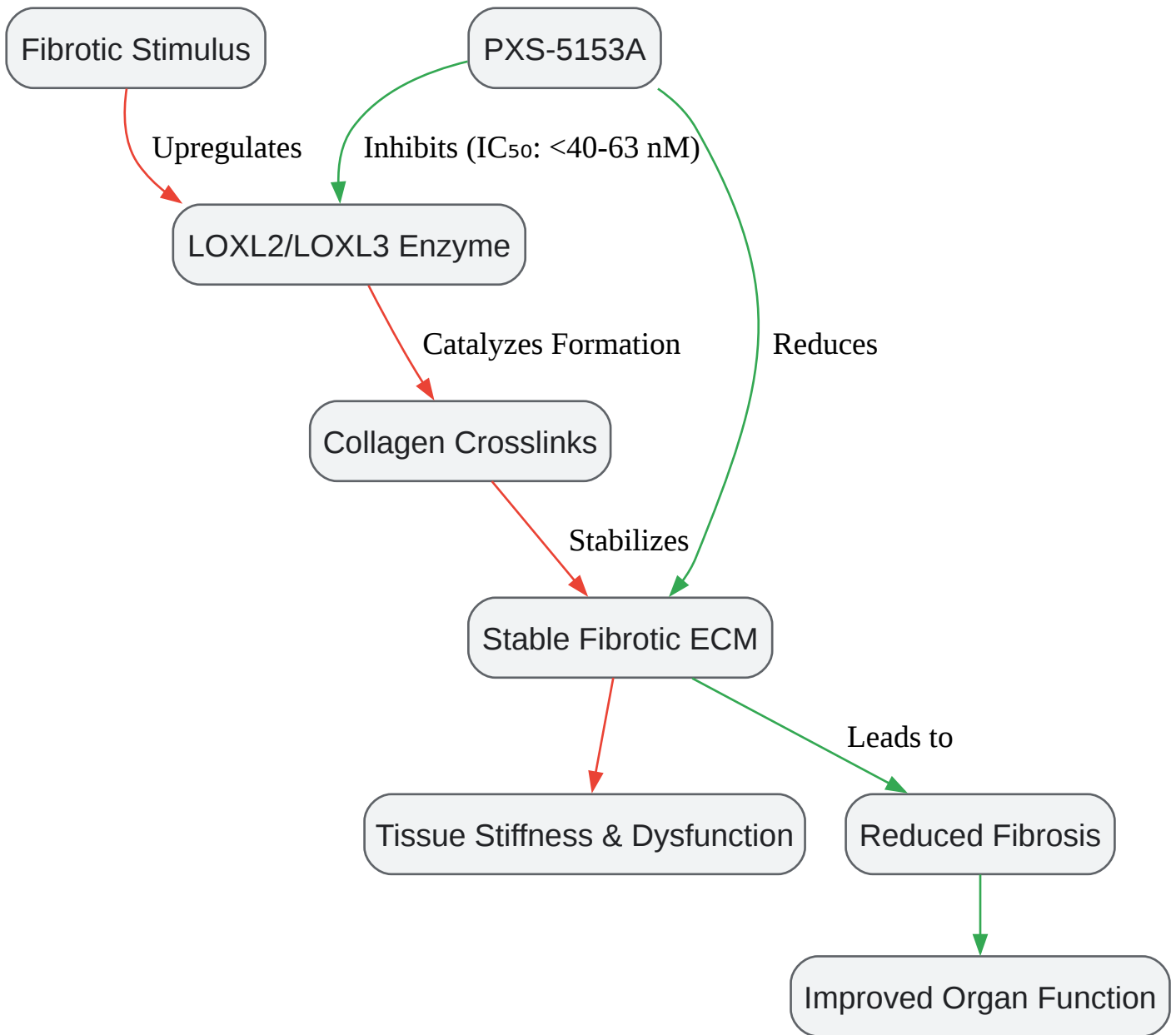
Compound Focus: PXS-5153A

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Molecular Mechanism of Action

The following diagram illustrates the key pathway through which **PXS-5153A** reduces fibrosis, from enzyme inhibition to functional improvement.



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*Mechanism of **PXS-5153A**: Inhibits LOXL2/3 to reduce collagen cross-linking and fibrosis.*

Quantitative Inhibitory Profile

PXS-5153A is a potent, fast-acting, and selective dual inhibitor of LOXL2 and LOXL3. The table below summarizes its key inhibitory concentrations (IC_{50}) and selectivity.

| **Target** | **IC₅₀ Value** | **Experimental Notes** | | :--- | :--- | :--- | | **LOXL2** | < 40 nM | Consistent potency across all tested mammalian species [1] [2]. | | **LOXL3** | 63 nM | Measured against the human enzyme [1] [2]. | | **Selectivity** | >40-fold selective for LOXL2/3 over LOX and LOXL1; >700-fold selective over other related amine oxidases (e.g., MAO-A/B, SSAO) [1] [2]. | | **Onset of Action** | Enzymatic activity is almost entirely blocked within **15 minutes** [1]. |

Experimental Evidence in Disease Models

The efficacy of **PXS-5153A** in reducing ECM deposition has been demonstrated in multiple pre-clinical models of fibrosis. Key experimental details and findings are consolidated below.

In Vitro Evidence

- **Collagen Oxidation Assay:** **PXS-5153A** dose-dependently impeded recombinant human LOXL2 (rhLOXL2)-mediated collagen oxidation. The assay detected hydrogen peroxide release using an Amplex-Red oxidation assay [3].
- **In Vitro Crosslinking Assay:** Collagen (Type I from rat tail) was incubated with rhLOXL2 with daily replenishment of the enzyme and **PXS-5153A** for 5 days. The inhibitor at 200 nM significantly reduced the formation of collagen crosslinks, which were analyzed after 7 days via UHPLC-ESI-MS/MS [3].

In Vivo Evidence & Protocols

The following table summarizes the key animal studies that form the evidence base for **PXS-5153A**'s anti-fibrotic effects.

Disease Model	Induction Method	Dosing Regimen	Key Results
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| **Liver Fibrosis (Rat)** | CCl₄ (oral, 3x/week for 6 weeks) [3] [2] | Oral gavage of **PXS-5153A** (3 or 10 mg/kg) once daily, starting **after 3 weeks** of CCl₄ [3] [2]. | • **Reduced collagen content** (hydroxyproline) & **crosslinks** (DHLNL) [3] [2]. • **Improved liver function** (reduced plasma ALT/AST) [3]. • **Diminished fibrillar collagen** (Sirius Red staining) [3] [2]. | | **NASH (Mouse)** | Streptozotocin injection + High-Fat Diet

[3] [2] | 10 mg/kg, orally, once daily from 8 to 14 weeks of age [2]. | • **Reduced disease severity** and improved liver function [3]. | | **Myocardial Infarction (Mouse)** | Left coronary artery occlusion [3] [2] | 25 mg/kg, orally, once daily for **4 weeks**, starting 24 hours post-surgery [3] [2]. | • **Improved cardiac output** and reduced fibrosis in the non-infarct area [3]. |

Conclusion and Therapeutic Perspective

PXS-5153A represents an innovative therapeutic approach for fibrosis by directly targeting the enzymatic activity of LOXL2/LOXL3 that drives pathological ECM stabilization [4]. Its high potency, selectivity, and oral activity demonstrated in pre-clinical models highlight its potential.

It is worth noting that targeting ECM crosslinking is an active area of drug discovery. For instance, a related but distinct compound, **PXS-6302**, is a pan-LOX inhibitor designed for **topical** application to ameliorate skin scarring, showing that the principles underlying **PXS-5153A**'s action are being explored for broader fibrotic applications [5].

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